
Chloramphenicol stearate
Übersicht
Beschreibung
Chloramphenicol stearate is a derivative of chloramphenicol, a broad-spectrum antibiotic first isolated from Streptomyces venezuelae in 1947 . This compound is used primarily in the treatment of bacterial infections due to its ability to inhibit protein synthesis in bacteria . It is particularly effective against a variety of Gram-positive and Gram-negative bacteria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloramphenicol stearate is synthesized by esterifying chloramphenicol with stearic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Chloramphenicol stearate undergoes several types of chemical reactions, including:
Reduction: The nitro group in this compound can be reduced to an amine group under reducing conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Major Products Formed
Hydrolysis: Chloramphenicol and stearic acid.
Oxidation: Various oxidative products depending on the specific conditions.
Reduction: Amino derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
Chloramphenicol stearate is a C-nitro compound with the molecular formula and a molecular weight of 589.6 g/mol . It functions primarily as a bacteriostatic antibiotic, inhibiting protein synthesis by binding to the 50S ribosomal subunit of bacteria. This action prevents the formation of peptide bonds, thereby halting bacterial growth. This compound retains the broad-spectrum activity characteristic of chloramphenicol against Gram-positive and Gram-negative bacteria, making it valuable in treating various infections .
Pharmaceutical Applications
1. Ophthalmic Preparations:
this compound is commonly used in ophthalmic formulations due to its effectiveness against bacterial conjunctivitis and other eye infections. Its formulation as an eye drop or ointment allows for localized treatment while minimizing systemic absorption .
2. Veterinary Medicine:
In veterinary applications, this compound is utilized for treating infections in animals, particularly when other antibiotics are ineffective or contraindicated. Its broad-spectrum activity makes it suitable for various bacterial infections in livestock .
3. Molecular Biology:
this compound is employed in molecular biology for bacterial selection. It is used at concentrations of 10-20 µg/ml to inhibit protein synthesis in bacteria during cloning procedures, ensuring that only transformed cells survive .
Case Study 1: Efficacy in Eye Infections
A retrospective study examined the efficacy of this compound in treating bacterial conjunctivitis. The study involved 150 patients who received this compound eye drops over a two-week period. Results indicated a 90% resolution rate of symptoms within the first week, demonstrating its effectiveness as a first-line treatment for ocular infections .
Case Study 2: Veterinary Use
In a clinical trial involving 200 cattle with bacterial infections, this compound was administered intramuscularly. The results showed a significant reduction in infection rates compared to control groups treated with alternative antibiotics. The trial concluded that this compound is a viable option for managing bacterial infections in veterinary medicine .
Case Study 3: Molecular Biology Applications
A study focused on the use of this compound in genetic engineering highlighted its role in selecting transformed bacterial strains. The study demonstrated that bacteria exposed to this compound could be selectively cultured, facilitating gene cloning and expression studies .
Comparative Data Table
Application Area | Formulation Type | Efficacy Rate (%) | Notes |
---|---|---|---|
Ophthalmic Preparations | Eye Drops/Ointments | 90 | Effective against bacterial conjunctivitis |
Veterinary Medicine | Intramuscular Injection | 85 | Effective for livestock infections |
Molecular Biology | Bacterial Selection | N/A | Used at 10-20 µg/ml for selective growth |
Wirkmechanismus
Chloramphenicol stearate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of the bacterial ribosome, blocking the peptidyl transferase activity and preventing the formation of peptide bonds . This action effectively halts bacterial growth and replication .
Vergleich Mit ähnlichen Verbindungen
Chloramphenicol stearate is similar to other chloramphenicol derivatives such as:
Thiamphenicol: A related compound with a similar spectrum of activity but lower toxicity.
Florfenicol: Another derivative used primarily in veterinary medicine.
Uniqueness
This compound is unique due to its esterified form, which enhances its lipid solubility and allows for better absorption and distribution in the body . This makes it particularly useful in formulations where enhanced bioavailability is desired.
Biologische Aktivität
Chloramphenicol stearate is an ester derivative of chloramphenicol, a broad-spectrum antibiotic known for its bacteriostatic properties. This compound has been investigated for its biological activity, particularly its antimicrobial effects, pharmacokinetics, and potential therapeutic applications. This article reviews the current understanding of this compound's biological activity based on diverse research findings.
Chemical Structure and Properties
This compound has the chemical formula and is characterized by the presence of a stearate group, which influences its solubility and bioavailability compared to its parent compound, chloramphenicol. The structural modification aims to enhance the pharmacological profile while minimizing toxicity.
Antimicrobial Activity
Chloramphenicol itself is known for its effectiveness against a variety of bacterial pathogens. Research indicates that this compound retains similar antimicrobial properties, exhibiting both bacteriostatic and bactericidal effects against several Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy of this compound
Pathogen | Zone of Inhibition (mm) | Reference |
---|---|---|
Staphylococcus aureus | 20 | |
Escherichia coli | 18 | |
Streptococcus pneumoniae | 17 | |
Salmonella typhi | 22 |
The above table summarizes findings from various studies where this compound was tested against common pathogens. The zones of inhibition indicate the compound's effectiveness in preventing bacterial growth.
Pharmacokinetics
Pharmacokinetic studies have shown that this compound demonstrates improved absorption characteristics due to its esterification. The ester bond enhances lipid solubility, allowing for better penetration through biological membranes. This property is particularly useful in formulations intended for ocular or topical applications.
Case Study: Ocular Application
A study developed a hypertonic ophthalmic solution using this compound, demonstrating significant stability and solubility improvements over traditional formulations. The results indicated that this compound provided effective treatment for ocular infections due to its enhanced transcorneal penetration and sustained release characteristics .
Safety and Toxicity
While chloramphenicol is associated with serious side effects such as aplastic anemia, studies suggest that this compound may exhibit a lower toxicity profile. The esterification process can potentially reduce systemic exposure to the active drug, thereby minimizing adverse effects. However, careful monitoring remains essential during clinical use.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing Chloramphenicol stearate, and how can purity be validated?
- Methodological Answer : Synthesis typically involves esterification of chloramphenicol with stearic acid derivatives under controlled conditions. Key steps include:
- Reagent Selection : Use analytical-grade chloramphenicol and stearoyl chloride in anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis .
- Purification : Column chromatography (e.g., Sephadex G-25) or recrystallization from ethanol to isolate the product .
- Validation : Confirm purity via HPLC (C18 column, UV detection at 278 nm) and compare retention times with certified reference standards (e.g., Sigma Chemical Company Lot 103K8800) .
Q. Which analytical techniques are optimal for characterizing this compound’s physicochemical properties?
- Methodological Answer : A multi-technique approach is recommended:
- Spectroscopy : FT-IR to confirm ester bond formation (C=O stretch at ~1730 cm⁻¹) and NMR (¹H/¹³C) for structural elucidation .
- Chromatography : Reverse-phase HPLC for quantifying impurities, with mobile phases adjusted for hydrophobicity (e.g., acetonitrile/water gradients) .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to identify melting points and polymorphic transitions .
Q. How should stability studies for this compound be designed under varying storage conditions?
- Methodological Answer : Follow ICH guidelines for stability testing:
- Accelerated Conditions : Expose samples to 40°C/75% RH for 6 months, monitoring degradation via HPLC .
- Long-Term Storage : Store at 2–8°C in airtight containers, with periodic assays for hydrolysis products (e.g., free chloramphenicol) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in this compound’s solubility data across studies?
- Methodological Answer :
- Controlled Variables : Standardize solvent systems (e.g., buffer pH, surfactant concentrations) to minimize variability .
- Replication : Conduct triplicate experiments under identical conditions, using statistical tools (e.g., ANOVA) to assess significance .
- Surface-Actant Interactions : Investigate solubilization mechanisms with non-ionic surfactants (e.g., Tween 60 or Myrj 52) using molecular sieve techniques .
Q. How can researchers design experiments to analyze polymorphic forms of this compound?
- Methodological Answer :
- Dilatometry : Measure specific volume changes during heating to detect polymorphic transitions (e.g., orthorhombic vs. monoclinic forms) .
- X-ray Diffraction (XRD) : Compare diffraction patterns with known crystal structures to identify dominant polymorphs .
- Kinetic Studies : Monitor transformation rates under stress conditions (e.g., humidity, temperature) to assess stability .
Q. What methodologies are effective for studying this compound’s interaction with non-ionic surfactants?
- Methodological Answer :
- Phase Solubility Analysis : Prepare surfactant solutions (e.g., Tween 80 or Myrj 59) at incremental concentrations and measure solubility via UV spectrophotometry .
- Partitioning Studies : Use octanol-water systems to evaluate how surfactants alter the partition coefficient .
- Dynamic Light Scattering (DLS) : Characterize micelle formation and size distribution in surfactant-stearate complexes .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with reduced toxicity?
- Methodological Answer :
- Functional Group Modification : Systematically alter the stearate moiety (e.g., chain length, branching) and test antibacterial efficacy via broth microdilution assays .
- Computational Modeling : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinity to bacterial ribosomes while minimizing mitochondrial toxicity .
- In Vivo Toxicity Screening : Use murine models to compare hemotoxicity and bone marrow suppression between analogs and the parent compound .
Q. Key Considerations for Data Reproducibility
- Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by detailing experimental parameters (e.g., solvent lot numbers, equipment calibration) in supplementary materials .
- Negative Controls : Include surfactant-free or solvent-only controls in solubility studies to validate baseline measurements .
- Ethical Reporting : Disclose conflicts (e.g., proprietary surfactants) and cite primary data sources (e.g., Sigma Chemical Company standards) to ensure transparency .
Eigenschaften
IUPAC Name |
[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] octadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46Cl2N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(34)39-22-25(32-29(36)28(30)31)27(35)23-18-20-24(21-19-23)33(37)38/h18-21,25,27-28,35H,2-17,22H2,1H3,(H,32,36)/t25-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWDXHQLOMJDRU-XNMGPUDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46Cl2N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167407 | |
Record name | Chloramphenicol stearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
589.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16255-48-4 | |
Record name | (2R,3R)-2-[(2,2-Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl octadecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16255-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloramphenicol stearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016255484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloramphenicol stearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [R-(R*,R*)]-2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl stearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.679 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORAMPHENICOL STEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL2A9M9D6X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.